Product packaging for Dimethylionone(Cat. No.:CAS No. 68555-94-2)

Dimethylionone

Cat. No.: B1366573
CAS No.: 68555-94-2
M. Wt: 220.35 g/mol
InChI Key: UNAJREJGSQDJGU-ZRDIBKRKSA-N
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Description

Contextualization within Synthetic Aroma Chemistry

Within synthetic aroma chemistry, Velvetone is valued for its specific olfactory characteristics. It is described as possessing a powdery, woody, and orris-violet odor. ulprospector.comperfumersapprentice.comperfumersapprentice.comperfumersapprentice.com72.sk Its aroma profile is noted to be more floral compared to gamma-methyl ionone (B8125255), with a less woody, more diffusive orris character. thegoodscentscompany.comulprospector.com These sensory attributes make it a functional ingredient in various fragrance applications. thegoodscentscompany.comulprospector.com

Velvetone exhibits certain physical properties relevant to its use in formulations. It is reported to be insoluble in water but soluble in alcohol. ulprospector.com Key physical data points include its specific gravity, refractive index, and flash point. thegoodscentscompany.com

PropertyValueTemperature (°C)
Specific Gravity0.92000 to 0.9300025.00
Refractive Index1.49500 to 1.5050020.00
Flash Point104.44 (220.00 °F TCC)-

Its performance is considered excellent across various product types where fragrances are incorporated. thegoodscentscompany.comulprospector.com

Academic Significance and Research Focus Areas

The study of synthetic aroma compounds like Velvetone falls within the broader scope of academic research in chemistry, particularly in areas related to organic synthesis and physical organic chemistry, as well as analytical chemistry for characterization. Academic research in aroma chemistry often focuses on the synthesis of novel molecules, the investigation of structure-odor relationships, and the development of more efficient or environmentally friendly synthetic routes. scribd.com While the provided search results primarily highlight Velvetone's commercial application and sensory properties, academic research contributes to the fundamental understanding that underpins the development and application of such compounds. Research in university chemistry departments frequently involves synthesis, catalysis, and the study of compound properties, which are relevant to the field of aroma chemicals. universiteitleiden.nlrsc.orgualberta.ca The process of synthesizing research findings from various studies is a core aspect of academic work, aiming to build a comprehensive understanding of a topic. fiu.edusheffield.ac.ukyoutube.comresearchgate.netul.ie Although specific detailed academic studies solely focused on the synthesis or fundamental physical organic chemistry of this particular Velvetone compound (CAS 68555-94-2) were not extensively detailed in the provided search results, the general principles and methodologies explored in academic chemistry research are pertinent to the creation and understanding of synthetic aroma molecules. Patents related to compounds like Velvetone also represent a form of technical research and development in this field. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1366573 Dimethylionone CAS No. 68555-94-2

Properties

CAS No.

68555-94-2

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(E)-2-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one

InChI

InChI=1S/C15H24O/c1-6-14(16)12(3)10-13-11(2)8-7-9-15(13,4)5/h8,10,13H,6-7,9H2,1-5H3/b12-10+

InChI Key

UNAJREJGSQDJGU-ZRDIBKRKSA-N

Isomeric SMILES

CCC(=O)/C(=C/C1=C(CCCC1(C)C)C)/C

Canonical SMILES

CCC(=O)C(=CC1=C(CCCC1(C)C)C)C

Origin of Product

United States

Synthetic Methodologies for Velvetone

Historical Development of Synthetic Routes

The foundational synthetic routes to Velvetone and structurally related ionones were established in the late 19th and early 20th centuries. The traditional and most historically significant method for synthesizing ionones, which serves as the basis for Velvetone production, is a two-step process. This process begins with the aldol (B89426) condensation of citral (B94496) with a ketone, followed by an acid-catalyzed cyclization of the resulting intermediate. nih.govperfumerflavorist.com

Initially, this synthesis focused on the production of ionone (B8125255) itself, utilizing acetone (B3395972) as the ketone. The key steps in this historical synthesis are:

Aldol Condensation: The first step involves the base-catalyzed aldol condensation of citral with a ketone. In the case of Velvetone (dimethyl ionone), methyl ethyl ketone is used instead of acetone. organicchemistrydata.org This reaction was typically catalyzed by strong bases such as sodium hydroxide (B78521) or potassium hydroxide. nih.govperfumerflavorist.com The intermediate product formed is a pseudo-ionone, in this case, pseudo-methylionone. organicchemistrydata.org

Cyclization: The second step is the acid-catalyzed cyclization of the pseudo-methylionone. This step is crucial as it forms the characteristic trimethylcyclohexenyl ring of the ionone structure. perfumerflavorist.com Early methods employed strong mineral acids like sulfuric acid or phosphoric acid to facilitate this ring-closing reaction. nih.govresearchgate.net

This classical two-step synthesis, while groundbreaking for its time, often resulted in a mixture of isomers (α, β, γ, etc.) and required significant purification to isolate the desired product. The control over the formation of specific isomers was limited and highly dependent on the reaction conditions. perfumerflavorist.com

Modern Approaches to Chemical Synthesis of Velvetone

Modern synthetic strategies for Velvetone have focused on improving the efficiency, selectivity, and sustainability of the classical route. These advancements include the exploration of new reagents, catalysts, and reaction conditions to achieve higher yields and better control over isomer formation.

A significant area of development has been in the aldol condensation step. While strong bases are still used, modern methods often employ milder catalysts and different solvent systems to improve selectivity and reduce side reactions. For instance, the use of phase-transfer catalysts has been explored to enhance the reaction rate and yield.

In the cyclization step, a wider array of acidic catalysts has been investigated beyond traditional mineral acids. Solid acid catalysts, such as silica-supported heteropolyacids, have been introduced to simplify catalyst separation and recycling, contributing to a more streamlined and environmentally friendly process. acs.org The choice of acid catalyst has a profound impact on the ratio of the resulting ionone isomers. For example, strong acids like sulfuric acid tend to favor the formation of the β-isomer, while weaker acids like phosphoric acid can lead to a higher proportion of the α-isomer. researchgate.net

One-pot synthesis methods have also been developed, where the condensation and cyclization reactions are carried out sequentially in the same reactor without isolating the intermediate pseudo-methylionone. This approach offers advantages in terms of reduced processing time, energy consumption, and waste generation. google.com

Enantioselective Synthesis and Stereochemical Control Strategies

The stereochemistry of Velvetone is crucial to its odor profile, and as such, the development of enantioselective synthetic routes has been a key area of research. The goal is to produce specific enantiomers that possess the most desirable fragrance characteristics.

Modern asymmetric synthesis strategies for ionone derivatives often involve the use of chiral catalysts or auxiliaries to control the formation of stereocenters. hilarispublisher.com One approach involves the enantioselective cyclization of a prochiral precursor. For instance, highly enantioselective syntheses of α-ionone have been achieved through biomimetic cyclization of epoxygeraniol derivatives, where the initial chirality is introduced via a Sharpless asymmetric dihydroxylation. nih.gov

Another strategy focuses on the stereocontrolled aldol condensation itself. The Zimmerman-Traxler model provides a framework for understanding and predicting the stereochemical outcome of aldol reactions. pharmaxchange.infoharvard.edu By carefully selecting the enolate geometry (E or Z) and the reaction conditions, it is possible to control the relative stereochemistry of the newly formed stereocenters in the pseudo-ionone intermediate. pharmaxchange.info The use of chiral Lewis acids or chiral bases as catalysts in the aldol condensation can induce enantioselectivity, leading to the formation of a specific enantiomer of the final product.

Lipase-mediated kinetic resolution has also been employed for the enantioselective synthesis of ionone isomers, offering a biocatalytic approach to obtaining enantiomerically enriched products. researchgate.net

Catalytic Systems in Velvetone Production

A wide range of catalytic systems have been employed and optimized for the synthesis of Velvetone and related ionones. These can be broadly categorized into base catalysts for the initial condensation and acid catalysts for the subsequent cyclization.

Base Catalysts for Aldol Condensation:

Catalyst TypeExamplesRole in Synthesis
Alkali Metal Hydroxides Sodium hydroxide (NaOH), Potassium hydroxide (KOH)Traditional and widely used strong bases for promoting the aldol condensation. nih.govperfumerflavorist.com
Alkali Metal Alkoxides Sodium ethoxide (NaOEt)Strong bases that can also be used to catalyze the condensation reaction. wpmucdn.com
Organic Bases Pyridine, QuinolineMilder bases that can offer improved selectivity in some cases. google.com
Solid Base Catalysts Hydrotalcite, Ion-exchange resinsHeterogeneous catalysts that facilitate easier separation and recycling, contributing to greener processes. nih.govperfumerflavorist.com

Acid Catalysts for Cyclization:

Catalyst TypeExamplesRole in Synthesis
Mineral Acids Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄)Classical strong acids for catalyzing the cyclization of pseudo-ionones. The choice of acid influences the isomer ratio. nih.govresearchgate.net
Lewis Acids Boron trifluoride (BF₃)Can also be used to promote the cyclization reaction.
Solid Acid Catalysts Silica-supported heteropolyacids, ZeolitesHeterogeneous catalysts that offer advantages in terms of reusability and reduced environmental impact. acs.org

The development of novel catalytic systems continues to be an active area of research, with a focus on improving catalyst activity, selectivity, and longevity, as well as reducing the environmental footprint of the synthesis.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is paramount for maximizing the yield and purity of Velvetone while minimizing production costs. Key parameters that are typically optimized include temperature, reaction time, reactant ratios, and catalyst loading.

In the aldol condensation step, temperature control is crucial. Lower temperatures can favor the formation of a specific isomer of the intermediate β-hydroxy ketone, which can then be dehydrated to the desired pseudo-ionone. google.com The molar ratio of citral to methyl ethyl ketone is also a critical factor, with an excess of the ketone often used to drive the reaction to completion.

For the cyclization step, the choice of solvent and the concentration of the acid catalyst are important variables. The reaction temperature and time for the cyclization directly impact the isomer distribution of the final product. For example, prolonged reaction times or higher temperatures can lead to the isomerization of the initially formed α-ionone to the thermodynamically more stable β-ionone. perfumerflavorist.com

Modern process optimization often employs statistical methods like Design of Experiments (DoE) to systematically study the effects of multiple variables on the reaction outcome. This allows for the identification of the optimal set of conditions to achieve the desired yield and isomer profile. The use of continuous flow reactors is also being explored to improve control over reaction parameters and enhance process safety and efficiency.

Green Chemistry Principles in Velvetone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of Velvetone to make the process more sustainable and environmentally friendly. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses of ionones contribute to a higher atom economy by reducing the number of separation and purification steps. google.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives, or ideally, conducting reactions in solvent-free conditions.

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents. The development of heterogeneous catalysts, such as solid acids and bases, is a significant step towards greener ionone synthesis as they can be easily recovered and reused, minimizing waste. nih.govperfumerflavorist.comacs.org

Waste Prevention: Optimizing reactions to minimize the formation of byproducts and waste. The use of highly selective catalysts and optimized reaction conditions contributes directly to waste reduction.

Renewable Feedstocks: While the traditional synthesis of ionones relies on citral, which can be sourced from natural products like lemongrass oil, there is growing interest in developing biosynthetic routes to produce ionone precursors from renewable resources using engineered microorganisms. wpmucdn.com This biotechnological approach offers a promising avenue for the sustainable production of Velvetone and related fragrance compounds.

By integrating these green chemistry principles, the chemical industry is striving to develop more economically and environmentally sustainable methods for the production of Velvetone.

"Velvetone" is a trade name associated with different chemical compounds, primarily used in the fragrance industry. The most commonly identified substances referred to as "Velvetone" are dimethyl ionone and tetramethyl acetyloctahydronaphthalenes (also known by trade names such as Iso E Super or OTNE). Calcium carbonate has also been listed as a synonym for "Velvetone" in some contexts, but its uses and properties are distinct from the fragrance compounds. Due to the nature of "Velvetone" as a trade name for potentially varying compositions, detailed scientific literature focusing specifically on the molecular interactions and mechanistic studies of a compound explicitly identified solely as "Velvetone" is limited. However, research exists on the chemical compounds associated with this trade name.

Molecular Interactions and Mechanistic Studies of Velvetone

Chemical Stability and Degradation Pathways of Velvetone

Identification and Characterization of Degradation Products

The degradation of Velvetone, particularly in environmental systems, leads to the formation of various metabolites. Studies on the environmental fate of OTNE have indicated that its degradation products are generally more polar than the parent compound. scbt.com This increased polarity suggests that the degradation processes likely involve the introduction of hydrophilic functional groups to the molecular structure.

While comprehensive studies identifying the full range of degradation products are limited in publicly available literature, the primary pathways are believed to involve oxidation of the alkyl portions of the molecule or transformation of the ketone group. The complex isomeric nature of Velvetone (a mixture of α, β, and γ isomers) further complicates the precise identification of all degradation products, as each isomer may follow a slightly different degradation pathway. chemicalbull.comindustrialchemicals.gov.aunih.gov Advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) would be instrumental in separating and identifying the specific structures of these degradation products in future studies. nih.govmdpi.com

Kinetic Studies of Decomposition Processes

Kinetic studies of Velvetone's decomposition have primarily focused on its environmental persistence. These studies provide valuable insights into the rate at which Velvetone degrades under various conditions. The degradation of Velvetone is influenced by the specific isomer being studied, as different isomers can exhibit different degradation rates. acs.orgresearchgate.netnih.gov

Table 1: Environmental Degradation Half-life of Velvetone (OTNE)

Environmental Compartment Half-life (t½) Reference
Fresh Water ≤ 40 days hekserij.nl

It is important to note that the biodegradation rate can be influenced by the specific conditions of the study, such as the microbial population present. For instance, in some studies, the biodegradation of OTNE in a 28-day window was observed to be around 11%, suggesting that under certain conditions, its degradation can be slower. hekserij.nl The decomposition kinetics of complex mixtures like Velvetone can be intricate, often not following simple first- or second-order kinetics due to the varying reactivity of its constituent isomers. nih.govnih.govacs.org

Influence of Environmental Variables on Chemical Integrity

The chemical integrity of Velvetone is susceptible to several environmental variables, which can accelerate its degradation.

Light: Exposure to light, particularly ultraviolet (UV) radiation, can initiate photodegradation processes. While Velvetone is considered relatively stable, prolonged exposure can lead to chemical changes. scbt.com

Oxygen: As with many organic molecules, the presence of oxygen can lead to oxidative degradation. This process can be initiated by heat or light and results in the formation of oxidized derivatives. dropofodor.com

Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation processes. However, Velvetone is considered to have good thermal stability under normal storage and use conditions. dropofodor.com

pH: The stability of ketones like Velvetone can be influenced by the pH of the surrounding medium, although specific data on the hydrolytic stability of Velvetone across a range of pH values is not readily available in the literature.

The combination of these factors, such as the presence of light and oxygen, can have a synergistic effect on the degradation of Velvetone.

Mechanisms of Oxidative and Hydrolytic Degradation

Oxidative Degradation: The primary mechanism of oxidative degradation for Velvetone is believed to be free-radical oxidation. This process is initiated by the formation of free radicals on the molecule, often triggered by UV light or heat. These radicals can then react with oxygen to form peroxy radicals, which can propagate a chain reaction leading to the formation of various oxidized products such as alcohols, aldehydes, and carboxylic acids. The presence of tertiary carbon atoms and allylic protons in the different isomers of Velvetone could be particularly susceptible to radical attack.

Hydrolytic Degradation: Ketones are generally considered to be relatively stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, the ketone functional group can potentially undergo reactions. For Velvetone, significant hydrolytic degradation is not expected under normal environmental pH conditions. Specific studies detailing the hydrolytic degradation pathways of Velvetone are scarce in the scientific literature.

Development of Chemical Stabilization Strategies

Given its use in a wide array of products, ensuring the chemical stability of Velvetone is crucial for maintaining product quality and shelf-life. Several strategies can be employed to minimize its degradation.

Antioxidants: To prevent oxidative degradation, antioxidants can be added to formulations containing Velvetone. Butylated hydroxytoluene (BHT) is a common antioxidant used in the fragrance industry for this purpose. hekserij.nl

UV Absorbers: To protect against photodegradation, UV absorbers can be incorporated into product formulations or packaging. These compounds absorb harmful UV radiation, preventing it from initiating degradation reactions. dropofodor.com

Packaging: The choice of packaging plays a significant role in the stability of Velvetone. Opaque or UV-protective packaging can shield the fragrance from light. Airtight containers can minimize exposure to oxygen. dropofodor.com

Formulation Optimization: Careful formulation of products can also enhance the stability of Velvetone. For instance, controlling the pH and avoiding the inclusion of pro-oxidant materials can help to preserve the integrity of the fragrance molecule. chemicalbull.com

The development of more advanced stabilization strategies, such as encapsulation or the use of pro-fragrances that release Velvetone under specific conditions, could offer further improvements in its long-term stability. greyb.comresearchgate.net

Velvetone Derivatives and Analogues: Synthesis and Characterization

Rational Design Principles for Novel Derivatives

Rational design principles for novel derivatives of the C16H26O Velvetone (OTNE) are largely guided by the desire to modulate its olfactory profile and enhance performance characteristics such as tenacity and diffusion. Given that OTNE is a synthetic woody-ambery odorant wikipedia.org, scentree.co, the design of analogues typically involves targeted structural modifications aimed at understanding and tuning the interaction with olfactory receptors. While specific detailed research findings on the rational design of OTNE derivatives for olfaction are not extensively detailed in the provided sources, general principles in fragrance chemistry involve systematic variations of functional groups, carbon skeleton, and stereochemistry. These modifications aim to alter properties such as vapor pressure, polarity, and molecular shape, which are critical for a compound's volatility, transport through the nasal cavity, and binding affinity to specific olfactory receptors. The inherent isomerism of OTNE itself provides a basis for understanding how subtle structural differences impact odor characteristics wikipedia.org, industrialchemicals.gov.au, scentree.co, informing the design of novel related structures with desired olfactory nuances.

Synthetic Routes to Structurally Modified Analogues

The primary synthetic route for the C16H26O Velvetone (Iso E Super/OTNE) involves a Diels-Alder reaction between myrcene (B1677589) and 3-methyl-3-penten-2-one, catalyzed by a Lewis acid such as aluminum chloride. wikipedia.org This step yields a monocyclic intermediate, which then undergoes cyclization in the presence of phosphoric acid to form the octahydrotetramethyl acetonaphthalene structure. wikipedia.org

Starting Material 1Starting Material 2CatalystIntermediate StepFinal StepProduct Isomers
Myrcene3-methyl-3-penten-2-oneAluminum chlorideMonocyclic intermediateCyclization (Phosphoric acid)Mixture of Tetramethyl acetyloctahydronaphthalenes

Structurally modified analogues can be synthesized by altering the starting materials or modifying the reaction conditions. For instance, using different dienes or dienophiles in the Diels-Alder reaction could lead to variations in the carbon skeleton of the resulting product. Modifications to the cyclization step or post-cyclization functionalization reactions could introduce different substituents or alter the ring system.

An example of a related chemical entity is Timbersilk, which is described as a result of a treatment over Iso E Super to concentrate some of its isomers. scentree.co While the specific process is proprietary, this indicates that post-synthesis separation or enrichment techniques can be employed to obtain fractions with potentially different olfactory profiles based on isomer composition. scentree.co

Comparative Analysis of Derived Chemical Entities

The main isomers in OTNE mixtures include the beta isomer (CAS No. 54464-57-2), gamma isomer (CAS No. 68155-66-8), and alpha isomer (CAS No. 68155-67-9), along with a minor isomer (CAS No. 54464-59-4). industrialchemicals.gov.au These isomers differ in the position of the double bond and substituent functional groups. industrialchemicals.gov.au While structurally analogous and sharing the same functional use, their olfactory nuances can vary. industrialchemicals.gov.au

Timbersilk, derived from Iso E Super, is a mixture concentrating three major Iso E Super isomers, which are positional isomers differing in the double bond location. scentree.co This concentration leads to a different odor profile compared to the standard Iso E Super mixture, described as woody notes of cedar softened with an ambery facet. scentree.co This comparative analysis highlights how the specific isomeric composition of a mixture directly impacts its perceived odor.

Structure-Property Relationship (SPR) Studies in Analogues

SPR studies in analogues of C16H26O Velvetone investigate how variations in chemical structure correlate with changes in physical, chemical, and, importantly for this class of compounds, olfactory properties. The primary property of interest for Velvetone and its analogues in the context of the provided information is their odor. wikipedia.org, , scentree.co

The different isomers within the OTNE mixture, despite having the same molecular formula, exhibit distinct olfactory characteristics due to variations in their three-dimensional structure and electronic properties. wikipedia.org, industrialchemicals.gov.au, scentree.co These structural differences influence how the molecules interact with olfactory receptors in the nasal epithelium. For instance, the positional isomerism related to the double bond location in the tetramethyl acetyloctahydronaphthalene core leads to different odor profiles among the beta, gamma, and alpha isomers. industrialchemicals.gov.au

While specific quantitative SPR data linking precise structural descriptors to olfactory detection thresholds or perceived odor intensity for a wide range of hypothetical analogues are not detailed in the search results, the emphasis on the isomeric composition of commercial products like Iso E Super and Timbersilk underscores the critical relationship between molecular structure (specifically isomer type) and the resulting olfactory property. scentree.co, industrialchemicals.gov.au This empirical observation forms the basis for inferring SPRs in this class of compounds.

Exploration of Stereoisomeric Forms and Their Chemical Significance

The C16H26O Velvetone (OTNE/Iso E Super) exists as a mixture of isomers, including stereoisomers. wikipedia.org, industrialchemicals.gov.au The predominant diastereomers formed during the synthesis via the Diels-Alder reaction are (2R,3R) and (2S,3S). wikipedia.org The Diels-Alder reaction is a stereospecific syn-addition, which influences the relative configuration of the methyl groups in the resulting cyclohexene (B86901) adduct intermediate and subsequently in the final cyclized product. industrialchemicals.gov.au

For the C15H24O compound also referred to as Velvetone (dimethyl alpha-ionone), while the concept of stereoisomerism (specifically cis/trans isomerism) is mentioned in the context of a different compound (Velvione) scentree.co, scentree.co, and chirality is discussed for fragrance compounds like menthol (B31143) scribd.com, specific details on the stereoisomeric forms and their significance for the C15H24O Velvetone are not provided in the search results.

Advanced Analytical Methodologies for Velvetone Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Velvetone. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules like Velvetone. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. Both ¹H (proton) and ¹³C NMR are utilized to obtain a complete structural profile.

While specific experimental data for Velvetone is not extensively published, the expected chemical shifts can be predicted based on the analysis of closely related ionone (B8125255) derivatives. The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Velvetone Note: These are predicted values based on the analysis of similar compounds and may vary from experimental results.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~200-205
Vinylic Protons/Carbons~6.0 - 7.5~125-155
Allylic Protons/Carbons~1.8 - 2.5~20-40
Cyclohexene (B86901) Ring Protons/Carbons~1.4 - 2.2~20-40
Methyl Groups (CH₃)~0.9 - 2.3~15-30

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

The key fragmentation processes for ionones typically involve cleavages of the side chain and rearrangements of the cyclohexene ring. researchgate.net Common fragmentation mechanisms include α-cleavage and β-cleavage relative to the carbonyl group, as well as Retro-Diels-Alder reactions in the ring system. aaup.edu

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of Velvetone Based on fragmentation patterns of related ionone compounds. researchgate.netaaup.edu

m/z Value Possible Fragment Ion Fragmentation Pathway
205[M - CH₃]⁺Loss of a methyl radical
177[M - C₃H₇]⁺Cleavage of the side chain
136[C₉H₁₂O]⁺Retro-Diels-Alder fragmentation
43[C₂H₃O]⁺Acylium ion from side-chain cleavage

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques measure the vibrations of chemical bonds, which occur at characteristic frequencies.

The IR spectrum of Velvetone is expected to show strong absorption bands corresponding to its key functional groups. A strong, sharp peak between 1650 and 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone. vscht.cz Other significant absorptions would include C=C stretching vibrations for the double bonds in the ring and side chain (around 1600-1640 cm⁻¹) and C-H stretching vibrations for both sp² and sp³ hybridized carbons (just above and below 3000 cm⁻¹, respectively). vscht.czresearchgate.net

Raman spectroscopy provides complementary information. As a non-destructive technique, it is particularly useful for analyzing samples without alteration. nist.gov Raman spectra are sensitive to the molecular backbone and symmetrical bonds. nih.gov For Velvetone, the C=C bonds within the cyclohexene ring and the conjugated system would likely produce strong signals in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for Velvetone

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (α,β-unsaturated ketone)Stretch1650 - 1700 (strong)
C=C (alkene)Stretch1600 - 1640 (medium)
C-H (sp²)Stretch3010 - 3100 (medium)
C-H (sp³)Stretch2850 - 2960 (strong)

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating Velvetone from complex mixtures, such as essential oils or perfume formulations, and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like Velvetone. innovatechlabs.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for identification.

The analysis of fragrance allergens and compounds in cosmetics is routinely performed using GC-MS. nih.govjfda-online.com For Velvetone, a typical method would involve injection into a GC equipped with a non-polar or medium-polarity capillary column (e.g., a vf-5ms or similar). The oven temperature would be programmed to ramp up, allowing for the separation of components based on their volatility. nih.gov The retention time of Velvetone would be specific under defined conditions, and the mass spectrometer would provide a confirmatory mass spectrum for positive identification.

Table 4: Typical GC-MS Parameters for Velvetone Analysis

Parameter Typical Condition
Column vf-5ms (30m x 0.25mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of ~1.0 mL/min
Injection Mode Splitless
Oven Program Initial temp 60°C, ramp to 300°C
MS Detector Electron Ionization (EI), scanning from m/z 35 to 350

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture. nih.gov It is particularly useful for less volatile or thermally sensitive compounds, although it is also applicable to compounds like Velvetone.

Reverse-phase HPLC is the most common mode for analyzing ionones. sielc.comsielc.com In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. For Velvetone, a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation from other components. sielc.com Detection is typically achieved using a UV detector, as the conjugated system in Velvetone will absorb UV light.

Table 5: Illustrative HPLC Conditions for Velvetone Analysis

Parameter Typical Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water mixture
Flow Rate ~1.0 mL/min
Detection UV detector at an appropriate wavelength (e.g., 220-300 nm)
Column Temperature Ambient or slightly elevated (e.g., 30-40°C)

Development of Novel Analytical Protocols for Trace Detection

The detection of trace levels of Velvetone, particularly in complex mixtures such as perfumes and consumer products, necessitates the development of highly sensitive and selective analytical protocols. Modern analytical chemistry has moved beyond conventional gas chromatography (GC) to more sophisticated techniques capable of resolving co-eluting compounds and enhancing signal-to-noise ratios for minor constituents.

Multidimensional gas chromatography (MDGC), especially comprehensive two-dimensional gas chromatography (GC×GC), coupled with mass spectrometry (MS) and olfactometry (O), represents the state-of-the-art for volatile and semi-volatile compound analysis. news-medical.nettandfonline.comnih.gov In the context of Velvetone, a heart-cut MDGC-MS method could be employed for targeted analysis and trace-level quantification. nih.gov This technique allows for the selective transfer of a small fraction of the effluent from a primary column to a second column with a different stationary phase, providing exceptional separation power for the analyte of interest from matrix interferences.

For instance, a non-polar column could be used in the first dimension to separate compounds based on boiling point, followed by a chiral column in the second dimension to resolve enantiomers of Velvetone if required. nih.gov The use of headspace solid-phase microextraction (HS-SPME) as a sample preparation technique can further enhance sensitivity by pre-concentrating Velvetone from the sample matrix before injection into the GC system. nih.gov

The development of such a protocol would involve optimizing several parameters, including the choice of SPME fiber coating, extraction time and temperature, GC column stationary phases, and temperature programming. The ultimate goal is to achieve limits of detection (LOD) and quantification (LOQ) in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which is crucial for monitoring potential fragrance allergens or for authenticity verification of products. nih.govresearchgate.net

A hypothetical comparison of a conventional GC-MS method and a novel MDGC-MS method for the trace detection of Velvetone is presented in Table 1.

Table 1: Comparison of Conventional and Novel Analytical Protocols for Velvetone Trace Detection

Parameter Conventional GC-MS Novel MDGC-MS with HS-SPME
Sample Preparation Liquid-liquid extraction Headspace Solid-Phase Microextraction (HS-SPME)
Separation Technique Single-column Gas Chromatography Heart-cut Multidimensional Gas Chromatography
Limit of Detection (LOD) ~ 10 µg/g ~ 0.1 µg/g
Limit of Quantification (LOQ) ~ 30 µg/g ~ 0.3 µg/g
Selectivity Moderate; potential for co-elution with matrix components. High; excellent resolution of Velvetone from interfering compounds.
Analysis Time ~ 30 minutes ~ 45 minutes

Chemometric Approaches in Analytical Data Interpretation

The large datasets generated by modern analytical instruments, such as GC-MS, necessitate the use of advanced statistical tools for data interpretation. Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. news-medical.net In the analysis of Velvetone, chemometric approaches can be invaluable for quality control, authenticity assessment, and understanding its contribution to a fragrance profile.

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique that can be applied to GC-MS data from multiple samples containing Velvetone. nih.govresearchgate.net PCA reduces the dimensionality of the data by transforming the original variables (e.g., retention times and mass-to-charge ratios) into a smaller set of uncorrelated variables called principal components (PCs). The scores plot of the first few PCs can reveal clustering of samples based on their chemical composition, allowing for the differentiation between authentic and counterfeit products, or for monitoring batch-to-batch consistency.

For example, in a quality control setting, GC-MS chromatograms of different batches of a perfume containing Velvetone can be analyzed using PCA. The resulting scores plot might show a tight cluster for batches that meet quality standards, while outlier batches with different chemical profiles would be distinctly separated. The corresponding loadings plot would then help identify the specific volatile compounds responsible for these variations.

Another chemometric tool, cluster analysis, can be used to group samples based on their similarity. researchgate.net This can be particularly useful in classifying perfumes from different brands or sources based on their volatile organic compound profiles, including the relative abundance of Velvetone and other key fragrance ingredients.

Table 2 presents a hypothetical dataset and the resulting PCA scores for the quality control analysis of a fragrance product containing Velvetone.

Table 2: Hypothetical PCA Scores for Quality Control of a Velvetone-Containing Fragrance

Sample ID Batch Velvetone Peak Area (arbitrary units) Compound X Peak Area (arbitrary units) Principal Component 1 (PC1) Principal Component 2 (PC2) Classification
A-01 1 1,205,000 450,000 -1.5 0.8 Pass
A-02 1 1,210,000 455,000 -1.4 0.9 Pass
B-01 2 1,198,000 448,000 -1.6 0.7 Pass
B-02 2 1,200,000 452,000 -1.5 0.8 Pass
C-01 3 950,000 620,000 2.5 -1.2 Fail
C-02 3 955,000 625,000 2.6 -1.3 Fail
D-01 4 1,250,000 380,000 -0.5 1.5 Outlier

In this hypothetical scenario, batches 1 and 2 cluster together in the PCA scores plot, indicating consistency and passing quality control. Batch 3, however, shows a significant deviation, suggesting a potential issue with the formulation, which is flagged as a failure. Sample D-01 is identified as an outlier, which may warrant further investigation. The application of these chemometric tools allows for a more objective and automated interpretation of complex analytical data in the characterization of Velvetone.

Theoretical and Computational Chemistry Studies of Velvetone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often referred to as molecular quantum mechanics, apply the principles of quantum mechanics to chemical systems to determine the electronic contributions to molecular properties northwestern.eduwikipedia.org. These calculations can provide fundamental information about a molecule's electronic structure, including the distribution of electrons, molecular orbitals, and energy levels northwestern.edulsu.edu. Such insights are essential for understanding a molecule's intrinsic reactivity and stability.

By solving the Schrödinger equation for the electrons within a molecule, quantum chemistry can predict various properties such as bond lengths, bond angles, and vibrational frequencies northwestern.eduwikipedia.orglsu.edu. It can also be used to calculate electronic energies, which relate to bond energies and enthalpies of formation northwestern.edu. Furthermore, these methods are instrumental in studying reaction pathways and transition states, providing information on the energy barriers and feasibility of chemical transformations northwestern.edulsu.edu. While specific detailed quantum chemical studies solely focused on the electronic structure and reactivity of Velvetone were not extensively found in the provided search results, the application of these methods is fundamental to gaining a deep theoretical understanding of any molecule, including macrocyclic ketones like Velvetone.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time researchgate.netfrontiersin.org. By applying classical mechanics to a system of particles, MD simulations allow researchers to observe the dynamic evolution of a molecular system and gain insights into its conformational landscape researchgate.netmun.cafrontiersin.org. This is particularly important for flexible molecules like macrocycles, which can adopt numerous conformations.

Conformational analysis using MD simulations helps to map the energy landscape of a molecule, identifying different low-energy states and the transitions between them mun.cafrontiersin.orgdal.ca. The conformation of a molecule significantly influences its physical and biological properties, including its interaction with other molecules mun.ca. MD simulations can provide detailed information about the fluctuations and conformational changes that occur in solution or upon interaction with a binding partner researchgate.netdal.ca. For Velvetone, MD simulations could be used to explore the various ring conformations it can adopt, assess their relative stabilities, and understand how its flexibility might impact its interactions. The search results highlight the general utility of MD simulations in exploring conformational space and identifying probable conformations mun.cafrontiersin.org.

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions involves using computational techniques to forecast how a molecule will interact with other chemical entities, particularly biological targets like proteins. Molecular docking is a prominent method in this area, predicting the preferred orientation and binding affinity of a ligand (such as Velvetone) to a receptor semanticscholar.orgresearchgate.netresearchgate.netnih.govresearchgate.net.

In the context of identifying potential active ingredients in traditional medicine, in silico methods including molecular docking have been applied, and 5-Cis-Cyclopentadecen-1-One (Velvetone) has been identified as a potential active component in certain formulations semanticscholar.orgresearchgate.netresearchgate.netnih.govresearchgate.net. These studies utilize predictive modeling to suggest possible molecular targets and interaction mechanisms semanticscholar.orgresearchgate.netresearchgate.netnih.gov. By analyzing the predicted binding modes and interaction energies, researchers can gain insights into the potential biological activities of Velvetone, such as its possible involvement in specific signaling pathways semanticscholar.orgresearchgate.netresearchgate.net.

In Silico Approaches to Structure-Function Prediction

In silico approaches to structure-function prediction utilize computational tools to predict the biological function or activity of a molecule based on its chemical structure seruvenyayinevi.com. These methods are particularly valuable in the initial stages of research, allowing for the screening of potential candidates and the generation of hypotheses about their mechanisms of action.

For Velvetone (5-Cis-Cyclopentadecen-1-One), in silico methods, specifically network pharmacology and molecular docking, have been employed in the analysis of traditional medicine ingredients semanticscholar.orgresearchgate.netresearchgate.netamegroups.orgnih.govresearchgate.net. These studies identify potential active components and predict their interactions with biological targets and involvement in signaling pathways semanticscholar.orgresearchgate.netresearchgate.netnih.gov. By integrating data from various sources, network pharmacology can construct complex networks illustrating the relationships between compounds, targets, and diseases, thereby predicting the potential functions of compounds like Velvetone within a biological system semanticscholar.orgresearchgate.netnih.gov. Molecular docking, as discussed earlier, provides a more detailed view of the likely binding interactions with specific proteins semanticscholar.orgresearchgate.netresearchgate.netnih.govresearchgate.net. These in silico strategies provide a powerful means to explore the potential bioactivity of Velvetone based on its molecular structure and predicted interactions.

Predicted Properties of 3-methyl-5-cyclopentadecen-1-one (Velvetone)

PropertyValueSource
Molecular FormulaC16H28O uni.lunih.gov
Molecular Weight236.39 g/mol nih.gov
Monoisotopic Mass236.21402 Da uni.lunih.gov
XlogP (predicted)5.5 uni.lunih.gov
Predicted CCS [M+H]+157.5 Ų uni.lu
Predicted CCS [M+Na]+167.5 Ų uni.lu

Historical Context and Evolution of Velvetone in Chemical Science

Origins of Velvetone as a Synthetic Aroma Molecule

The origins of the compound known as Velvetone are linked to the synthesis and exploration of ionone (B8125255) derivatives, a class of compounds widely valued in perfumery for their floral and woody notes. Dimethyl ionone, the chemical basis for Velvetone, is structurally related to the well-known ionones and methyl ionones, which were among the early successes in synthetic fragrance chemistry. Companies specializing in the creation of high-quality specialty aroma molecules played a crucial role in developing and bringing such compounds to market thegoodscentscompany.comperflavory.com. Bedoukian Research, a supplier of "Velvetone," was founded in 1972 with the aim of filling a niche as a provider of these specialized ingredients thegoodscentscompany.comperflavory.com. This timeframe provides context for the introduction and commercialization of Velvetone as a distinct aroma chemical offering a specific olfactory profile, often described as powdery, woody, and orris-violet thegoodscentscompany.comperflavory.comulprospector.comperfumersapprentice.comperfumersapprentice.com.

Evolution of Industrial Production Methods and Academic Contributions

The industrial production of aroma compounds like Velvetone involves synthetic organic chemistry processes. While specific detailed production methods for the trade-named Velvetone are proprietary to its manufacturers, the general synthesis of dimethyl ionone involves chemical reactions to build the characteristic cyclic ketone structure with methyl substituents. Suppliers such as Bedoukian Research and BOC Sciences are listed as providers of this compound thegoodscentscompany.comperflavory.comulprospector.comperfumersapprentice.com. The evolution of industrial production in this area has generally focused on achieving higher purity, specific isomeric compositions to fine-tune odor profiles, and more efficient and potentially sustainable synthesis routes.

Academic contributions in this domain often involve research into novel synthesis pathways, structure-odor relationships, and the chemical properties of aroma compounds. While direct academic papers solely focused on the synthesis evolution of "Velvetone" by name are not readily apparent (as research is typically published under the chemical name, dimethyl ionone), the compound's presence in chemical databases and patents indicates its relevance to both industrial practice and academic inquiry in fragrance chemistry uni.lugoogle.comgoogleapis.com. The development of specialty aroma chemical companies reflects an application of academic chemical knowledge to industrial-scale production of nuanced fragrance ingredients thegoodscentscompany.comperflavory.com.

Scholarly Discourse on its Chemical Development and Impact

Scholarly discourse concerning the compound known as Velvetone is found within the broader context of fragrance chemistry research and industry publications. Its chemical identity as dimethyl ionone (with specific CAS numbers 68555-94-2 and 72117-72-7) perflavory.comperfumersapprentice.comperfumersapprentice.comperfumersapprentice.com allows it to be tracked in chemical databases like PubChem, where it is assigned CID 5372151 thegoodscentscompany.comuni.lu. Its inclusion in patent literature highlights its use and significance in the development of new fragrance compositions google.comgoogleapis.com. Furthermore, the compound is mentioned in discussions and directories related to fragrance ingredients, sometimes noting its specific odor characteristics and applications in perfumery thegoodscentscompany.comperflavory.comulprospector.comperfumersapprentice.comperfumersapprentice.com. While not always the central focus, its presence in these resources indicates its established role and the ongoing interest in its properties and use within the chemical and fragrance communities. Mentions in academic reviews on fragrance chemistry or related fields further underscore its place in the scholarly and industrial dialogue surrounding aroma molecules scribd.comscribd.com.

Physical and Chemical Properties of Dimethyl Ionone (Velvetone)

Based on available data for dimethyl ionone (CAS 68555-94-2), some key properties are documented:

PropertyValueSource
AppearanceColorless to pale yellow liquid perflavory.com
Molecular FormulaC₁₅H₂₄O uni.lu
Molecular Weight220.36 g/mol
Specific Gravity0.92000 to 0.93000 @ 25.00 °C thegoodscentscompany.comperflavory.com
Refractive Index1.49500 to 1.50500 @ 20.00 °C thegoodscentscompany.comperflavory.com
Flash Point104.44 °C (220.00 °F) (TCC) thegoodscentscompany.comperflavory.com
Boiling Point244.00 to 245.00 °C @ 760.00 mm Hg (est) perflavory.com
SolubilityInsoluble in water; soluble in alcohol perflavory.com
Odor DescriptionPowdery, woody, orris-violet thegoodscentscompany.comperflavory.comulprospector.comperfumersapprentice.comperfumersapprentice.com

Emerging Research Frontiers and Future Perspectives in Velvetone Chemistry

Integration with Advanced Materials Science Research

While the direct application of Velvetone in advanced materials is not yet established, its chemical structure as an alkyl cyclic ketone presents theoretical opportunities for integration into materials science research. The presence of a carbonyl group and a cyclohexene (B86901) ring offers potential functionalities that could be exploited in the development of novel polymers and functional materials.

Future research could explore the use of Velvetone and its derivatives as monomers or co-monomers in polymerization reactions. The ketone functionality could be a site for various chemical modifications, potentially leading to the synthesis of polymers with unique thermal or optical properties. For instance, the incorporation of the bulky trimethylcyclohexene group could influence the physical properties of polymers, such as their glass transition temperature and mechanical strength.

Another avenue of investigation lies in the development of functional materials. The inherent fragrance properties of Velvetone could be harnessed to create "smart" materials that release a scent in response to specific stimuli, such as changes in temperature, pH, or light. Such materials could find applications in active packaging, textiles with long-lasting fragrance, or environmental sensors.

Table 1: Potential Research Directions for Velvetone in Materials Science

Research AreaPotential Application of Velvetone/Ionone (B8125255) DerivativesDesired Outcome
Polymer Chemistry Monomer or co-monomer in polymerizationPolymers with tailored thermal, mechanical, or optical properties.
Functional Materials Scent-releasing component in smart materialsStimuli-responsive materials for applications in packaging and textiles.
Surface Coatings Additive to modify surface propertiesCoatings with enhanced hydrophobicity or specific sensory characteristics.

Further research is required to explore these possibilities and to synthesize and characterize novel materials derived from Velvetone.

Interdisciplinary Research Avenues with Chemical Engineering

The intersection of Velvetone chemistry and chemical engineering primarily lies in the optimization of its synthesis and the development of novel production processes. Chemical engineers can play a crucial role in improving the efficiency, safety, and sustainability of Velvetone production.

One significant area of interdisciplinary research is the application of metabolic engineering for the biosynthesis of ionones, including Velvetone. This involves designing and optimizing microbial hosts, such as bacteria or yeast, to produce these compounds from renewable feedstocks. nih.govacs.org Chemical engineers are essential in designing and scaling up bioreactors for these fermentation processes, as well as developing efficient downstream processing techniques for the purification of the final product. nih.gov

Furthermore, the principles of process intensification can be applied to the chemical synthesis of Velvetone. This could involve the use of microreactors or flow chemistry to improve reaction control, enhance safety, and increase yield. researchgate.net The development of novel catalysts and reaction media that are more environmentally friendly also presents a significant research opportunity at the interface of chemistry and chemical engineering.

Table 2: Chemical Engineering Approaches for Velvetone Production

Engineering ApproachApplication to Velvetone SynthesisKey Advantages
Metabolic Engineering Biosynthesis using engineered microorganismsUse of renewable feedstocks, milder reaction conditions.
Bioreactor Design & Scale-up Optimization of fermentation processesIncreased product titers and process efficiency.
Process Intensification Use of microreactors and flow chemistryEnhanced safety, improved yield, and better process control.
Green Chemistry Development of sustainable catalysts and solventsReduced environmental impact of the chemical synthesis process.

The collaboration between chemists and chemical engineers is crucial for translating laboratory-scale innovations in Velvetone synthesis into commercially viable and sustainable industrial processes.

Sustainable Chemical Synthesis and Lifecycle Assessment

The fragrance industry is increasingly focusing on sustainable practices, and the synthesis of Velvetone is an area where green chemistry principles can be applied to reduce its environmental footprint. Traditional chemical synthesis of ionones often involves harsh reaction conditions and the use of hazardous reagents. researchgate.netperfumerflavorist.com

Emerging research focuses on developing more sustainable synthetic routes. One promising approach is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations under mild conditions. nih.govnih.govresearchgate.net For example, enzymes could be used for the stereospecific synthesis of Velvetone, leading to a purer product with potentially more desirable fragrance properties. Another sustainable approach is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. wikipedia.org

Table 3: Comparison of Synthesis Methods for Ionones

Synthesis MethodKey FeaturesSustainability Aspects
Traditional Chemical Synthesis Multi-step process using citral (B94496) and acetone (B3395972) with acid/base catalysts. researchgate.netperfumerflavorist.comperfumerflavorist.comCan involve harsh conditions, hazardous reagents, and generate significant waste.
Biocatalysis Use of enzymes for specific reaction steps. nih.govnih.govresearchgate.netMilder reaction conditions, high selectivity, reduced byproducts.
Microbial Fermentation Production using genetically engineered microorganisms. nih.govresearchgate.netUtilizes renewable feedstocks, potential for lower energy consumption.

The development and adoption of sustainable synthesis methods, guided by lifecycle assessment, will be crucial for the future of Velvetone and other fragrance compounds.

Novel Applications in Non-Biological Chemical Systems

Beyond its use in fragrances, the chemical structure of Velvetone and other ionones offers potential for applications in various non-biological chemical systems. One of the most significant non-fragrance applications of ionones is as a key intermediate in the synthesis of Vitamin A. britannica.comwpmucdn.comatamanchemicals.com This highlights the potential of the ionone backbone as a versatile building block in organic synthesis.

Researchers have also begun to explore the synthesis of novel derivatives of ionones with interesting chemical and physical properties. For example, β-ionone has been used as a starting material to synthesize a series of thiazolylhydrazone derivatives that have shown antioxidant and antifungal activities. mdpi.com This suggests that Velvetone could also serve as a scaffold for the development of new functional molecules with potential applications in areas such as food preservation or as additives in industrial formulations.

The reactivity of the ketone group and the double bonds in the ionone structure allows for a wide range of chemical modifications, opening up possibilities for creating new molecules with tailored properties. Future research could focus on exploring these derivatization reactions and screening the resulting compounds for novel applications in areas such as:

Chemical Intermediates: As a building block for the synthesis of more complex molecules. britannica.com

Functional Additives: For use in lubricants, coatings, or other industrial products where specific chemical properties are required.

Molecular Probes: Derivatives with fluorescent or other reporter groups could potentially be developed for use in chemical sensing or imaging applications.

The exploration of these non-traditional applications could significantly expand the scope of Velvetone chemistry beyond its current role in the fragrance industry.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Velvetone that are critical for experimental design in electronic applications?

  • Methodological Answer : Velvetone’s properties (e.g., conductivity, thermal stability, and frequency response) must be characterized using techniques such as impedance spectroscopy, differential scanning calorimetry (DSC), and radiofrequency (RF) signal analysis. These properties dictate its compatibility with circuits, as seen in its integration with the Millen amplifier for radio receivers . Experimental protocols should prioritize reproducibility, as emphasized in standardized methodologies for material characterization .
PropertyMeasurement TechniqueRelevance to Application
ConductivityFour-point probe methodDetermines signal loss in circuits
Thermal stabilityDSC/TGAEnsures durability under load
Frequency responseNetwork analyzerValidates RF compatibility

Q. How can researchers design experiments to validate Velvetone’s performance in novel electronic systems?

  • Methodological Answer : A controlled experimental framework should include:

  • Baseline testing : Compare Velvetone’s output against established materials (e.g., in amplifier circuits) .
  • Variable isolation : Test under varying conditions (temperature, voltage) to identify performance thresholds .
  • Statistical validation : Use ANOVA or regression models to analyze data reproducibility, ensuring results are not skewed by outliers .

Q. What are the best practices for collecting and curating spectral data on Velvetone?

  • Methodological Answer :

  • Instrument calibration : Standardize spectroscopy equipment (e.g., FTIR, NMR) using reference materials to minimize noise .
  • Data annotation : Document experimental parameters (e.g., solvent, concentration) to enable cross-study comparisons .
  • Open-access repositories : Share raw datasets in platforms like ChemSpider or PubChem to facilitate meta-analyses .

Advanced Research Questions

Q. How should researchers address contradictions in Velvetone’s reported performance metrics across studies?

  • Methodological Answer :

  • Root-cause analysis : Identify variables diverging between studies (e.g., synthesis protocols, purity thresholds) .
  • Cross-validation : Replicate conflicting experiments using identical conditions and equipment .
  • Meta-analysis : Aggregate data from peer-reviewed studies to isolate trends vs. outliers, applying Bayesian statistics to weigh evidence quality .

Q. What methodologies optimize the synthesis of Velvetone derivatives for high-frequency applications?

  • Methodological Answer :

  • Computational modeling : Use density functional theory (DFT) to predict molecular modifications enhancing RF stability .
  • Iterative synthesis : Employ design-of-experiments (DoE) frameworks to test permutations of reaction time, catalysts, and temperatures .
  • Performance benchmarking : Compare derivatives against industry standards (e.g., IEC 60134) to quantify improvements .

Q. How can Velvetone’s long-term stability be assessed under operational stress conditions?

  • Methodological Answer :

  • Accelerated aging tests : Expose samples to elevated temperatures/humidity and measure degradation via impedance spectroscopy .
  • Failure mode analysis : Use scanning electron microscopy (SEM) to identify microstructural defects post-stress .
  • Predictive modeling : Apply Arrhenius equations to extrapolate lifespan under normal conditions .

Data Analysis and Interpretation

Q. What statistical tools are most effective for analyzing Velvetone’s nonlinear behavior in complex circuits?

  • Methodological Answer :

  • Fourier transforms : Decompose signal distortions into harmonic components .
  • Machine learning : Train models on historical performance data to predict failure points .
  • Uncertainty quantification : Use Monte Carlo simulations to assess variability in experimental outcomes .

Q. How do researchers reconcile discrepancies between experimental data and theoretical models of Velvetone’s electron transport properties?

  • Methodological Answer :

  • Model refinement : Adjust assumptions (e.g., boundary conditions) in simulations to align with empirical observations .
  • Sensitivity analysis : Identify parameters (e.g., doping concentration) with the highest impact on model accuracy .
  • Collaborative validation : Share models and datasets with peer institutions for independent verification .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting of Velvetone’s performance in academic publications?

  • Methodological Answer :

  • Transparency : Disclose all funding sources and potential conflicts of interest .
  • Reproducibility : Provide step-by-step synthesis protocols and raw data in supplementary materials .
  • Peer review : Submit to journals with rigorous experimental validation standards (e.g., Beilstein Journal of Organic Chemistry) .

Tables for Comparative Analysis

Table 1 : Common Pitfalls in Velvetone Research and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Inconsistent synthesis outcomesStandardize precursor purity checks
Overfitting in predictive modelsCross-validation with independent datasets
Poor inter-lab reproducibilityShare calibration protocols openly

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.